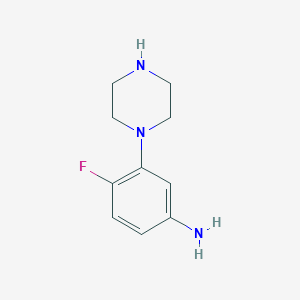

4-Fluoro-3-(piperazin-1-yl)aniline

Descripción general

Descripción

4-Fluoro-3-(piperazin-1-yl)aniline , also known as 4-(1-Piperazinyl)aniline , is a chemical compound with the molecular formula C10H15N3 . It belongs to the class of quinoline derivatives . Quinolines are nitrogen-containing bicyclic compounds found in various natural products and have diverse applications in medicine, food, catalysts, dyes, materials, and electronics .

Synthesis Analysis

The synthesis of this compound involves a multi-step procedure. While the exact synthetic route may vary, it typically includes the introduction of a fluorine atom at the 4-position of the quinoline ring and subsequent piperazine substitution. Characterization techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry confirm the structure of the synthesized compound .

Molecular Structure Analysis

The molecular structure of 4-Fluoro-3-(piperazin-1-yl)aniline consists of a quinoline ring with a fluorine substituent at the 4-position and a piperazine moiety attached to the nitrogen atom. The presence of these functional groups influences its biological activity and pharmacological properties .

Chemical Reactions Analysis

While specific chemical reactions involving this compound may vary, quinoline derivatives are known for their diverse biological activities. The piperazine group contributes to its antimicrobial, antiviral, and anti-HIV-1 properties. Additionally, the fluorine substitution affects its overall reactivity and pharmacodynamic behavior .

Aplicaciones Científicas De Investigación

Anticancer Properties

Fluorinated heterocycles, including 4-fluoro-3-(piperazin-1-yl)aniline, have been investigated for their potential as anticancer agents. Research indicates that some fluorinated heterocycles exhibit promising in vitro and in vivo anticancer activities . These compounds may serve as lead structures for drug design, with comparable or even superior potency to reference drugs. Notably, their reduced cytotoxicity in non-cancerous cell lines enhances their safety index.

Antimicrobial Activity

The same fluorinated heterocycles have also demonstrated antimicrobial properties. Researchers have explored their effectiveness against various pathogens, including bacteria and fungi. The compound’s electron-donating or electron-withdrawing substituents significantly influence its antimicrobial activity . Further studies are needed to optimize these properties for therapeutic applications.

Enzyme Inhibition

Docking simulations revealed that certain piperazine derivatives, including 4-fluoro-3-(piperazin-1-yl)aniline, interact with oxidoreductase enzymes. Hydrophobic interactions between the ligand’s aromatic moieties and lipophilic residues stabilize enzyme-inhibitor complexes, suggesting potential antibacterial activity .

Organic Synthesis Intermediates

4-(1-Piperazinyl)aniline serves as an essential organic intermediate. It finds applications in agrochemicals, pharmaceuticals, and dyestuff synthesis . Its versatile reactivity makes it valuable for building more complex molecules.

Fungicidal Activity

While not universally effective against all fungal strains, certain derivatives of 4-(1-piperazinyl)aniline exhibit fungicidal activity. For instance, compounds 9a and 9d display fungicidal effects against specific Candida strains . Further exploration could lead to novel antifungal agents.

Norfloxacin Analogues

Researchers have designed and synthesized novel piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) norfloxacin analogues. These compounds, inspired by 4-(1-piperazinyl)aniline, show promise as antimicrobial agents . Their evaluation involves assessing antibacterial and antifungal activities.

Safety and Hazards

Mecanismo De Acción

Target of Action

It is suggested that this compound may play a role in the synthesis of antidepressant molecules . Antidepressants often target monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin in the central nervous system .

Mode of Action

It’s known that antidepressants like ssris (selective serotonin reuptake inhibitors) work by increasing the levels of serotonin in the brain by inhibiting its reuptake into the presynaptic cell .

Biochemical Pathways

It’s known that antidepressants often affect the monoaminergic system, which includes the noradrenergic, dopaminergic, and serotonergic systems .

Result of Action

It’s known that antidepressants can alleviate symptoms and enhance the quality of life for individuals with moderate to severe depression .

Propiedades

IUPAC Name |

4-fluoro-3-piperazin-1-ylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN3/c11-9-2-1-8(12)7-10(9)14-5-3-13-4-6-14/h1-2,7,13H,3-6,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONOSZJXLDVHCSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=CC(=C2)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701288589 | |

| Record name | 4-Fluoro-3-(1-piperazinyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701288589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-3-(piperazin-1-yl)aniline | |

CAS RN |

105377-03-5 | |

| Record name | 4-Fluoro-3-(1-piperazinyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105377-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-3-(1-piperazinyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701288589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

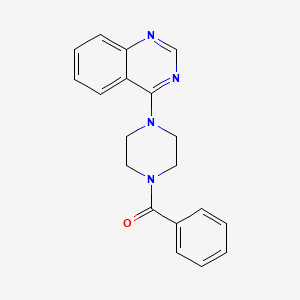

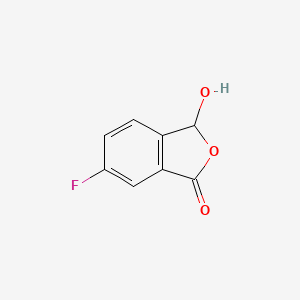

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate](/img/structure/B3078693.png)

![3-(3-Nitrophenyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B3078707.png)

![1-[3-Methyl-4-(propan-2-yloxy)phenyl]ethan-1-amine](/img/structure/B3078716.png)

![1-[3-Methyl-4-(propan-2-yloxy)phenyl]ethan-1-one](/img/structure/B3078726.png)